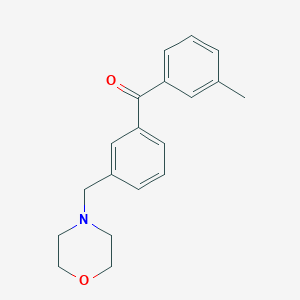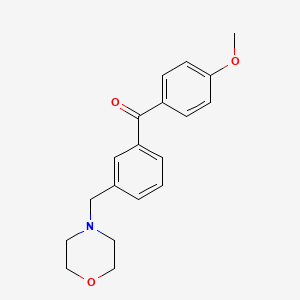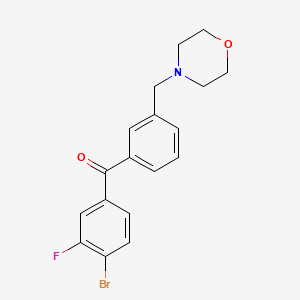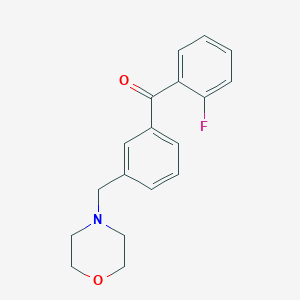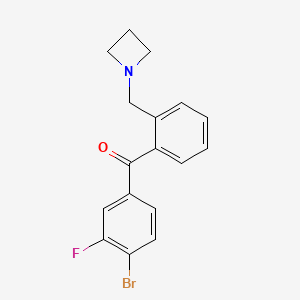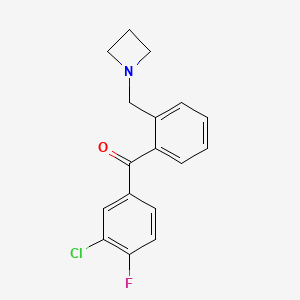
N'-(1H-吲唑-6-基)-N,N-二甲基乙烯亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, or NIDDM, is an important chemical compound used in a variety of scientific research applications. It is a derivative of indazole and is used as a precursor for the synthesis of a number of compounds. NIDDM has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.
科学研究应用
1. 聚合研究
N'-(1H-吲唑-6-基)-N,N-二甲基乙烯亚胺衍生物已用于研究用于聚合的溴化镍配合物。当这些衍生物与特定的镍配合物反应时,会产生对乙烯均聚和高烯烃低聚有效的催化活性物质,从而产生分子量低、多分散指数窄的聚合物 (Caris 等人,2009 年)。
2. 合成和生物学评估
N'-(1H-吲唑-6-基)-N,N-二甲基乙烯亚胺衍生物,特别是吲唑和吲哚羧酰胺,已被确定为单胺氧化酶 B (MAO-B) 的有效、选择性和可逆抑制剂。这些化合物使用标准程序合成,并显示出显着的抑制效力和选择性,为理解酶相互作用和在药物化学中的潜在应用做出了重大贡献 (Tzvetkov 等人,2014 年)。
3. 抗肿瘤活性
N'-(1H-吲唑-6-基)-N,N-二甲基乙烯亚胺的某些衍生物已显示出有希望的抗肿瘤活性。研究重点是合成新衍生物并评估其对癌细胞系的疗效。这包括 N-(2'-芳基氨基嘧啶-4'-基)-N,2,3-三甲基-2H-吲唑-6-胺等化合物的开发,这些化合物已在初步生物测定测试中显示出显着的抗肿瘤作用 (褚德清,2011 年)。
4. 一氧化氮受体激活剂
吲唑衍生物,包括与 N'-(1H-吲唑-6-基)-N,N-二甲基乙烯亚胺相关的衍生物,已被确定为一氧化氮受体可溶性鸟苷酸环化的激活剂。这些化合物已被评估其抑制血小板聚集的潜力,显示出显着的药理活性和潜在的治疗应用 (Selwood 等人,2001 年)。
5. 化学多样性合成
N'-(1H-吲唑-6-基)-N,N-二甲基乙烯亚胺及其衍生物因其在创造各种化学多样性产品中的合成效用而受到探索。这包括开发新的合成方法和研究它们在不同条件下的反应,为合成化学领域和具有潜在生物活性的新化合物的探索做出贡献 (Zhu 等人,2019 年)。
作用机制
Target of Action
The primary target of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
生化分析
Biochemical Properties
N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serine/threonine kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of polo-like kinase 4 (PLK4), which is involved in centriole duplication during the cell cycle . This modulation can lead to changes in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide involves several key processes. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain tyrosine kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide can change over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to the compound has been observed to affect cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide vary with different dosages in animal models. At lower doses, the compound can promote cell proliferation and survival, while at higher doses, it can induce cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects.
Metabolic Pathways
N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(15(2)3)13-10-5-4-9-7-12-14-11(9)6-10/h4-7H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSYDVONXHQGKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)C=NN2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)
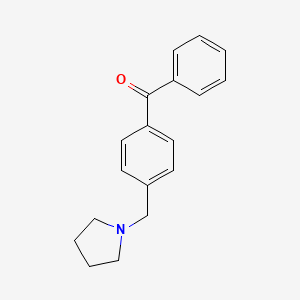
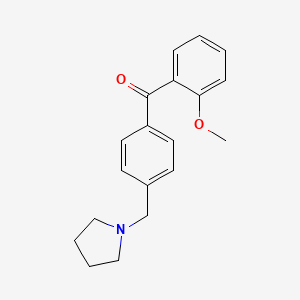
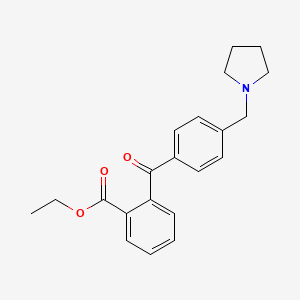
![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)

